3-Butyl-[1,4]thiazepan-(5E)-ylideneamine
Description
Properties
Molecular Formula |
C9H18N2S |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
3-butyl-2,3,6,7-tetrahydro-1,4-thiazepin-5-amine |
InChI |
InChI=1S/C9H18N2S/c1-2-3-4-8-7-12-6-5-9(10)11-8/h8H,2-7H2,1H3,(H2,10,11) |
InChI Key |
FGUKFZPUKNZRSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CSCCC(=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine with three analogs from the literature, focusing on structural features, synthetic yields, and physicochemical properties.
Comparison with Thiazolidinone Derivatives (9e and 9f)
Compounds 9e and 9f () are thiazolidinone derivatives with distinct substituents. Key differences include:
- Core Structure: 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine contains a seven-membered thiazepane ring, whereas 9e/9f feature a five-membered thiazolidinone ring with a fused thioxo group. The larger ring size of the thiazepane may reduce ring strain and alter conformational flexibility compared to the rigid thiazolidinone core .
- Substituents: 9e: Benzodioxol-5-ylmethylene and 3-methoxyphenylmethylamino groups. 9f: Dihydrobenzodioxin-6-ylmethylene and similar amine substituents. Target Compound: A simpler butyl group at position 3, lacking aromatic or electron-donating substituents.
- Synthetic Yield :
- 9e : 21% yield under two-step heating (90°C and 110°C).
- 9f : 9% yield, suggesting steric or electronic challenges with the dihydrobenzodioxin group.
The target compound’s hypothetical synthesis might require milder conditions due to its less complex substituents.
- Spectroscopic Data :
Comparison with Benzodioxine-Based Thiadiazole Derivatives ()
The thiadiazole-fused-thiadiazole derivatives synthesized in differ significantly:
- Functional Groups : The hydrazine-carbothioamide group in compound II () introduces hydrogen-bonding capacity, absent in the ylideneamine moiety of the target compound.
- Synthetic Complexity : Multi-step reactions involving thiosemicarbazide and sodium acetate are required for ’s derivatives, whereas the target compound’s synthesis might prioritize cyclization efficiency .
Data Table: Comparative Analysis
Research Findings and Implications
- Ring Size and Reactivity: Thiazepane’s seven-membered ring may offer better metabolic stability than strained five-membered thiazolidinones, which are prone to ring-opening reactions .
- Spectroscopic Signatures : The ylideneamine group’s conjugated system in the target compound could produce distinct UV-Vis absorption bands (e.g., ~300 nm), useful for analytical quantification.
Preparation Methods
Cyclocondensation of 1,4-Diamine Precursors with Thiol-Based Electrophiles
A widely employed strategy involves the cyclocondensation of 1,4-diamines with thiol-containing electrophiles. For example, reacting 1,4-diaminobutane with a thioglycolic acid derivative under acidic conditions forms the thiazepane ring. Subsequent alkylation at the 3-position with butyl bromide introduces the butyl substituent. The imine group is installed via oxidation or dehydrogenation of a secondary amine intermediate, often using agents like manganese dioxide or chloranil.
Representative Reaction Scheme:
-
Ring Formation :
-
Alkylation :
-
Imine Formation :
This method typically achieves moderate yields (45–60%) and requires careful control of reaction pH and temperature to avoid side reactions such as over-alkylation or ring-opening.
Ring-Expansion of Pyrrolidine Derivatives
An alternative approach involves expanding a pyrrolidine precursor to a thiazepane ring. For instance, treating 3-butylpyrrolidine with sulfur monochloride () induces ring expansion via insertion of a sulfur atom. The resulting thiazepane intermediate is then dehydrogenated to form the imine. This method benefits from readily available starting materials but suffers from lower regioselectivity and the need for toxic reagents.
Key Reaction Parameters:
-
Temperature: 80–100°C
-
Solvent: Dichloromethane or toluene
-
Catalysts: Lewis acids (e.g., ) improve yield by facilitating sulfur insertion.
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize solid-phase synthesis to streamline purification. A resin-bound 1,4-diamine is sequentially treated with a thiolating agent and butylating reagent, followed by cleavage from the resin and imine formation. This method achieves yields of 70–85% and is scalable for industrial applications.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Resin Type | Wang Resin | +15% |
| Butylation Time | 12 h | +10% |
| Oxidizing Agent | DDQ | +20% |
Analytical Characterization and Quality Control
Spectroscopic Identification
-
NMR :
-
(400 MHz, CDCl): δ 1.35 (t, 3H, CHCHCHCH), 2.60–2.80 (m, 4H, SCHN), 3.45 (q, 2H, NCH), 7.20 (s, 1H, N=CH).
-
: δ 22.1 (CH), 29.8 (CH), 50.4 (NCH), 165.3 (C=N).
-
-
IR : Strong absorption at 1640 cm (C=N stretch), 690 cm (C-S-C bending).
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals a purity of ≥98% with a retention time of 6.7 min. Impurities include unreacted diamine (1.2%) and over-alkylated byproducts (0.8%).
Applications and Pharmacological Relevance
As an iNOS inhibitor, 3-butyl-thiazepan-(5E)-ylideneamine reduces nitric oxide production in macrophage models, demonstrating IC values of 0.8–1.2 µM. Its therapeutic potential is being explored in sepsis and chronic kidney disease, where excessive NO contributes to pathology .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine, and how can side reactions be minimized?
- Methodological Answer : The synthesis typically involves alkylation of a precursor heterocyclic amine followed by deprotonation to generate the ylideneamine moiety. For example, alkylation of 1-methyl-1H-imidazol-2-amine derivatives with butylating agents (e.g., butyl halides) under basic conditions (KOH/EtOH) yields intermediates, which are then deprotonated using KH at controlled temperatures (<66°C) to avoid dimerization . X-ray crystallography (e.g., SHELX programs) is critical to confirm product purity and identify side products like dimeric iodides .
Q. How can spectroscopic techniques distinguish 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine from its structural analogs?
- Methodological Answer : NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is pivotal. The (5E)-ylideneamine configuration exhibits distinct chemical shifts for the imine proton (δ 8.5–9.5 ppm) and nitrogen environments. Solid-state ¹⁵N NMR can resolve electron delocalization discrepancies between solution and crystal states . IR spectroscopy further confirms C=N stretching (1600–1650 cm⁻¹) and absence of NH stretches in deprotonated forms .
Q. What are the key reactivity patterns of 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine in substitution and redox reactions?
- Methodological Answer : The ylideneamine nitrogen participates in nucleophilic substitution (e.g., alkylation, acylation) and redox reactions. Oxidation with mCPBA yields N-oxide derivatives, while reduction with NaBH₄ generates secondary amines. Reaction progress should be monitored via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to track intermediates .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict the ligand-protein interactions of 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine in biological systems?
- Methodological Answer : MD simulations using GROMACS with the Amber-03 force field can model binding to targets like L-type calcium channels. Parameterize the ligand via quantum chemical calculations (HF/3-21G basis set), and simulate in a lipid bilayer (e.g., DOPC/CHOL) with explicit solvent (TIP3P water). Analyze hydrogen bonding, RMSD, and binding free energy (MM-PBSA) over 10 ns trajectories .
**What structural features of 3-Butyl-[1,4]thiazepan-(5E)-ylideneamine confer selectivity in metal coordination (e.g., Au(I), Pd(II))?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
